Methyl 6-fluoropyridine-3-carboxylate
Overview
Description
Methyl 6-fluoropyridine-3-carboxylate is a fluorinated pyridine derivative with the molecular formula C7H6FNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-fluoropyridine-3-carboxylate can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as methyl 3-nitropyridine-4-carboxylate, with a fluorinating agent like tetra-n-butylammonium fluoride (TBAF) under controlled conditions . Another method includes the direct fluorination of pyridine derivatives using fluorine gas or other fluorinating reagents .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using automated equipment to ensure consistency and efficiency. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridine derivatives.
Oxidation: Oxidized pyridine compounds.
Reduction: Reduced pyridine derivatives.
Hydrolysis: 6-fluoropyridine-3-carboxylic acid.
Scientific Research Applications
Methyl 6-fluoropyridine-3-carboxylate has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development due to its ability to interact with biological targets.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 6-fluoropyridine-3-carboxylate in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloropyridine-3-carboxylate
- Methyl 6-bromopyridine-3-carboxylate
- Methyl 6-iodopyridine-3-carboxylate
Uniqueness
Methyl 6-fluoropyridine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The fluorine atom’s small size and high electronegativity can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it particularly valuable in medicinal chemistry and material science .
Properties
IUPAC Name |
methyl 6-fluoropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYBWNNPVXFCPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548564 | |
Record name | Methyl 6-fluoropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427-06-1 | |
Record name | Methyl 6-fluoropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-fluoropyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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